molecular formula C12H19BO3 B11755980 [5-Methyl-2-(3-methylbutoxy)phenyl]boranediol

[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol

Cat. No.: B11755980
M. Wt: 222.09 g/mol
InChI Key: WVUGNMXTJLDREM-UHFFFAOYSA-N
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Description

[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol is a boronic acid derivative with the molecular formula C12H19BO3 and a molecular weight of 222.09 g/mol . This compound is known for its unique chemical structure, which includes a boron atom bonded to a phenyl ring substituted with a methyl group and a 3-methylbutoxy group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Methyl-2-(3-methylbutoxy)phenyl]boranediol typically involves the reaction of a phenylboronic acid derivative with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel complexes to facilitate the coupling reactions. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boron-containing alcohols. Substitution reactions can lead to a wide range of phenyl derivatives with different functional groups .

Scientific Research Applications

[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of [5-Methyl-2-(3-methylbutoxy)phenyl]boranediol involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound can also participate in catalytic cycles, facilitating the formation of new chemical bonds and the transformation of substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C12H19BO3

Molecular Weight

222.09 g/mol

IUPAC Name

[5-methyl-2-(3-methylbutoxy)phenyl]boronic acid

InChI

InChI=1S/C12H19BO3/c1-9(2)6-7-16-12-5-4-10(3)8-11(12)13(14)15/h4-5,8-9,14-15H,6-7H2,1-3H3

InChI Key

WVUGNMXTJLDREM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C)OCCC(C)C)(O)O

Origin of Product

United States

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